![molecular formula C18H21N3O3S B2584577 N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 941887-89-4](/img/structure/B2584577.png)

N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

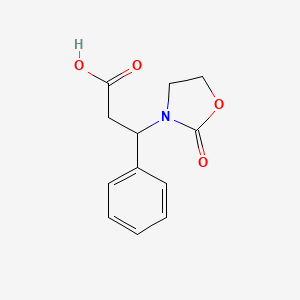

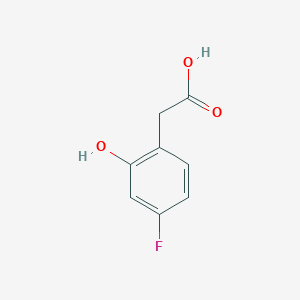

“N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide” is a complex organic compound. It contains a pyrimidine ring, which is a common structure in many biological compounds, including several essential vitamins and nucleotides .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also has a benzyl group (a benzene ring attached to a CH2 group), a hydroxyethyl group (an ethyl group with a hydroxyl (-OH) group), and an acetamide group (a carbonyl group double-bonded to a nitrogen atom) attached .

Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For instance, the amide group might undergo hydrolysis, and the benzyl group might participate in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar groups like the amide and hydroxyl groups could make it somewhat soluble in water .

Scientific Research Applications

Synthesis and Structural Applications

The compound has been implicated in the synthesis of diverse heterocyclic compounds, which are crucial in medicinal chemistry for their biological activities. For instance, its structural framework allows for the synthesis of derivatives with potential as antimicrobial agents through modifications that enhance their activity against a range of bacterial and fungal pathogens. This underscores its utility in designing novel therapeutic agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019). Furthermore, its application extends to the development of compounds with anti-inflammatory properties, demonstrating the broad utility of this chemical structure in synthesizing molecules with significant pharmacological activities (Amr, Sabry, & Abdulla, 2007).

Antitumor and Enzyme Inhibition

Research has also shown that derivatives of such complex molecules can act as dual inhibitors of critical enzymes like thymidylate synthase and dihydrofolate reductase, highlighting their potential in cancer therapy. The unique structural characteristics of these compounds enable them to bind to enzyme active sites, inhibiting their function and thereby exerting antitumor effects. This dual inhibition mechanism is particularly valuable in designing antitumor agents with enhanced efficacy and reduced resistance (Gangjee, Lin, Kisliuk, & McGuire, 2005; Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c22-10-9-21-15-8-4-7-14(15)17(20-18(21)24)25-12-16(23)19-11-13-5-2-1-3-6-13/h1-3,5-6,22H,4,7-12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZZFOKYKXQPSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=CC=C3)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2584495.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2584496.png)

![3-[[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2584498.png)

![2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2584500.png)

![3-(4-ethoxyphenyl)-7-[4-(phenylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2584501.png)

![4-ethyl-3-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2584503.png)

![5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584508.png)

![Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2584509.png)

![N-[(3R,4R)-4-Hydroxyoxan-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2584514.png)